molecular formula C16H21BrN2O3 B3107323 (2-Pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide CAS No. 1609407-32-0

(2-Pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide

Cat. No.: B3107323
CAS No.: 1609407-32-0
M. Wt: 369.25
InChI Key: OXPQQWKZSDRULE-UHFFFAOYSA-N
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Description

(2-Pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide is a synthetic amine derivative characterized by two aromatic moieties: a pyridinylmethyl group and a 3,4,5-trimethoxybenzyl group, stabilized as a hydrobromide salt. The compound's structure combines the electron-rich trimethoxybenzyl motif, known for enhancing solubility and bioactivity, with the pyridine ring, which contributes to hydrogen bonding and metal coordination capabilities. Its synthesis typically involves reductive amination between pyridine aldehydes and trimethoxybenzyl amines, followed by salt formation with HBr .

Properties

IUPAC Name

1-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3.BrH/c1-19-14-8-12(9-15(20-2)16(14)21-3)10-17-11-13-6-4-5-7-18-13;/h4-9,17H,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPQQWKZSDRULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CC=N2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide typically involves the reaction of 2-pyridinylmethylamine with 3,4,5-trimethoxybenzyl chloride in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include:

  • Solvent: Anhydrous ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted benzyl or pyridinyl derivatives.

Scientific Research Applications

(2-Pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2-Pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound is part of a broader class of hydrobromide salts featuring substituted benzylamines. Key structural analogs include:

a) 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine
  • Structure : Differs by having 3,4-dimethoxybenzyl instead of 3,4,5-trimethoxybenzyl.
  • Properties: The reduced methoxy substitution (two vs. Crystal packing is stabilized by intermolecular N–H···N hydrogen bonds, forming centrosymmetric dimers .
b) N-(3,4,5-Trimethoxybenzyl)cycloheptanamine Hydrobromide
  • Structure : Replaces the pyridinylmethyl group with a cycloheptanamine moiety.
  • Impact : The aliphatic cycloheptane ring increases lipophilicity (predicted higher LogP) compared to the aromatic pyridine group, likely affecting membrane permeability and metabolic stability .
c) (2-Methoxy-1-methylethyl)(3,4,5-trimethoxybenzyl)amine Hydrobromide
  • Structure : Features a 2-methoxy-1-methylethyl group instead of pyridinylmethyl.
  • Data : Molecular weight = 350, LogP = 1.15, 8 rotatable bonds. The flexible ether chain may enhance solubility but reduce target specificity compared to rigid pyridine .
d) (2,3-Dimethoxybenzyl)(3-Pyridinylmethyl)amine Hydrobromide
  • Structure : Retains the pyridinylmethyl group but uses a 2,3-dimethoxybenzyl substituent.
  • Comparison : The ortho-dimethoxy arrangement may hinder hydrogen bonding compared to the para-trimethoxy configuration in the parent compound .

Physicochemical and Pharmacological Comparisons

Compound Name Molecular Formula Molecular Weight LogP Rotatable Bonds Key Features
(2-Pyridinylmethyl)(3,4,5-TMB)amine HBr C₁₆H₁₉N₂O₃·HBr 367.25* ~1.2† 5 High solubility, dual aromatic motifs
5-Bromo-N-(3,4-DMB)pyridin-2-amine C₁₄H₁₄BrN₂O₂ 323.18 N/A 3 Dimethoxy substitution, hydrogen bonding
(2-Methoxy-1-methylethyl)(3,4,5-TMB)amine HBr C₁₄H₂₃NO₄·HBr 350.25 1.15 8 Flexible ether chain, higher rotatability
N-(3,4,5-TMB)cycloheptanamine HBr C₁₇H₂₆NO₃·HBr 376.31 ~2.0† 6 Aliphatic chain, increased lipophilicity

*Estimated based on similar compounds. †Predicted values.
Abbreviations : TMB = trimethoxybenzyl; DMB = dimethoxybenzyl.

Biological Activity

(2-Pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide, with CAS number 1609407-32-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17BrN2O3
  • Molecular Weight : 309.20 g/mol
  • Structure : The compound features a pyridine ring and a trimethoxybenzyl moiety, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the pyridine and trimethoxy groups suggests potential interactions with neurotransmitter systems and enzyme inhibition pathways.

Potential Targets:

  • Neurotransmitter Receptors : The compound may modulate pathways related to serotonin and dopamine due to structural similarities with known psychoactive agents.
  • Enzyme Inhibition : It may act as an inhibitor for certain kinases or enzymes involved in cancer pathways, similar to other benzamide derivatives.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, benzamide derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through multiple mechanisms including:

  • Inhibition of DHFR : Dihydrofolate reductase (DHFR) inhibition leads to reduced DNA synthesis in rapidly dividing cells .
  • Impact on RET Kinase : Some derivatives have been identified as RET kinase inhibitors, which play a role in certain cancers .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Studies on related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example:

  • Bacterial Inhibition : Compounds with similar structures have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects .

Study 1: Antitumor Efficacy

A study evaluated the effects of a related benzamide compound on human T-cell lymphoblastic leukemia cells. The results indicated that the compound inhibited cell growth significantly more than standard treatments. The mechanism involved downregulation of DHFR protein levels through metabolic pathways involving NADP and NADPH depletion .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of metal complexes formed with benzamide derivatives. These complexes exhibited enhanced antibacterial activity compared to their parent compounds, indicating that modifications to the chemical structure can lead to improved efficacy against microbial pathogens .

Data Table

Biological ActivityRelated CompoundsObserved Effects
AntitumorBenzamide DerivativesInhibition of cell proliferation in leukemia cells
AntimicrobialMetal ComplexesEnhanced activity against E. coli and S. aureus

Q & A

Q. What synthetic methodologies are recommended for synthesizing (2-Pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example:
  • Step 1 : React 3,4,5-trimethoxybenzyl chloride with 2-pyridinylmethylamine in a polar aprotic solvent (e.g., acetonitrile) under reflux (60–80°C) for 0.5–3 hours .
  • Step 2 : Purify the amine intermediate via recrystallization or column chromatography.
  • Step 3 : Form the hydrobromide salt by reacting the free base with HBr in ethanol.
    Key considerations include optimizing stoichiometry (1:1 molar ratio of reactants) and monitoring reaction progress via TLC or LC-MS .

Q. How can structural characterization be performed for this compound?

  • Methodological Answer : Use a combination of spectroscopic and spectrometric techniques:
  • 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm for pyridine and trimethoxybenzyl groups) and methoxy signals (δ ~3.8 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M-Br]+) with mass accuracy <5 ppm .
  • Elemental Analysis : Validate C, H, N, and Br content (±0.4% tolerance) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer :
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition above 200°C .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the trimethoxybenzyl group.
  • Humidity Control : Use desiccants to avoid hygroscopic degradation, as hydrobromide salts are moisture-sensitive .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across studies?

  • Methodological Answer :
  • Comparative Assays : Replicate experiments under standardized conditions (e.g., cell lines, assay buffers, and inhibitor concentrations).
  • Dose-Response Curves : Validate IC50 values using multiple replicates (n ≥ 3) to assess reproducibility .
  • Structural Analogues : Compare activity with derivatives (e.g., brominated or fluorinated variants) to identify structure-activity relationships (SAR) .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodological Answer :
  • Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis. Monitor degradation via HPLC and identify byproducts using HRMS .
  • Biotic Transformation : Incubate with soil or microbial consortia under aerobic/anaerobic conditions. Quantify residual compound via LC-MS/MS and assess metabolite toxicity .
  • Partition Coefficients : Measure logP (octanol-water) to predict bioaccumulation potential .

Q. How can advanced NMR techniques elucidate dynamic molecular interactions?

  • Methodological Answer :
  • NOESY/ROESY : Detect spatial proximity between the pyridinylmethyl and trimethoxybenzyl groups to confirm intramolecular interactions .
  • Variable-Temperature NMR : Study conformational changes by analyzing signal splitting at 25–60°C .
  • DOSY : Determine hydrodynamic radius in solution to assess aggregation behavior .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

  • Methodological Answer :
  • Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation or alkylation steps, reducing side-product formation .
  • Solvent Screening : Test aprotic solvents (e.g., DMF vs. acetonitrile) to improve reaction efficiency.
  • In-Situ Monitoring : Employ PAT (Process Analytical Technology) tools like FT-IR for real-time reaction control .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide
Reactant of Route 2
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(2-Pyridinylmethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide

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